molecular formula C25H21N7O2S3 B11653007 N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide

N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide

Cat. No.: B11653007
M. Wt: 547.7 g/mol
InChI Key: TUVUBIGYFSAXHB-UHFFFAOYSA-N
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Description

N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide is a complex organic compound featuring a benzothiazole ring, a tetrazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: Starting with 2-aminothiophenol and reacting it with a suitable aldehyde under acidic conditions to form the benzothiazole core.

    Introduction of the Sulfanyl Group: The benzothiazole derivative is then reacted with 2-oxo-2-(phenylamino)ethyl chloride in the presence of a base to introduce the sulfanyl group.

    Formation of the Tetrazole Ring: The tetrazole ring is synthesized separately, often from phenylhydrazine and sodium azide under acidic conditions.

    Final Coupling: The benzothiazole and tetrazole derivatives are coupled using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include:

    Use of Catalysts: Employing catalysts to increase reaction rates and selectivity.

    Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and solvent conditions to improve efficiency.

    Purification Techniques: Utilizing advanced purification methods such as chromatography and recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (for electrophilic substitution), nucleophiles like amines or thiols (for nucleophilic substitution).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole or tetrazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, aiding in the development of new catalysts.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Antimicrobial Agents: Potential use as an antimicrobial agent due to the presence of benzothiazole and tetrazole rings, which are known for their biological activity.

    Anticancer Research: Investigated for its potential anticancer properties, possibly through inhibition of specific enzymes or pathways.

Industry

    Dyes and Pigments: The compound’s structure allows for its use in the synthesis of dyes and pigments.

    Pharmaceuticals: Potential use in the development of new drugs due to its complex structure and biological activity.

Mechanism of Action

The mechanism by which N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide exerts its effects is likely multifaceted:

    Molecular Targets: It may interact with enzymes or receptors, inhibiting or activating specific biological pathways.

    Pathways Involved: Potential involvement in pathways related to cell proliferation, apoptosis, or microbial inhibition.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole, which also feature the benzothiazole ring.

    Tetrazole Derivatives: Compounds such as 5-phenyl-1H-tetrazole, which share the tetrazole ring.

Uniqueness

    Structural Complexity: The combination of benzothiazole and tetrazole rings with additional functional groups makes this compound unique.

    Biological Activity: Its potential for diverse biological activities, including antimicrobial and anticancer properties, sets it apart from simpler analogs.

This detailed overview provides a comprehensive understanding of N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C25H21N7O2S3

Molecular Weight

547.7 g/mol

IUPAC Name

N-[2-(2-anilino-2-oxoethyl)sulfanyl-1,3-benzothiazol-6-yl]-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide

InChI

InChI=1S/C25H21N7O2S3/c1-16(36-24-29-30-31-32(24)19-10-6-3-7-11-19)23(34)27-18-12-13-20-21(14-18)37-25(28-20)35-15-22(33)26-17-8-4-2-5-9-17/h2-14,16H,15H2,1H3,(H,26,33)(H,27,34)

InChI Key

TUVUBIGYFSAXHB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC=CC=C3)SC4=NN=NN4C5=CC=CC=C5

Origin of Product

United States

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